molecular formula C23H22ClN3O2 B1441232 benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate CAS No. 1065113-62-3

benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

Cat. No. B1441232
CAS RN: 1065113-62-3
M. Wt: 407.9 g/mol
InChI Key: LZONZEICYJYYBN-UHFFFAOYSA-N
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Description

Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is a synthetic molecule that has been studied for its potential use in medicinal and scientific applications. It is a compound that belongs to the class of pyrimidone derivatives, which are known for their ability to interact with biological systems. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methods and Molecular Structures : Research has developed versatile methods for synthesizing various polycyclic pyrimidoazepine derivatives, including benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate. These methods involve nucleophilic substitution reactions promoted by conventional or microwave heating, leading to compounds with different intermolecular hydrogen bonds and molecular conformations (Acosta Quintero et al., 2016).
  • Comparative Structural Studies : Another study compared closely-related benzo[b]pyrimido[5,4-f]azepines, which share structural similarities with benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate. This research highlighted variations in molecular conformations and supramolecular assemblies despite similar molecular structures (Acosta et al., 2015).

Chemical Reactions and Derivatization

  • Rearrangement and Derivatives Formation : A study on pyrimidoazepines, closely related to the compound , showed that treatment with phosphoryl chloride led to rearrangement and formation of vinylpyrrolo-pyrimidines. This process also involved the synthesis of 4-ethyl-7H-pyrrolo[2,3-d]pyrimidines and their derivatives (Yamamoto et al., 1977).
  • Functionalized Derivatives Synthesis : The synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines from related compounds was detailed in another study, focusing on base-promoted aromatic nucleophilic substitution followed by intramolecular Friedel–Crafts cyclization (Acosta-Quintero et al., 2015).

Novel Compounds and Applications

  • Anti-Tumor Potential : A study on 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, a class to which the benzyl derivative belongs, revealed that certain compounds in this class showed significant activity against various human tumor cell lines, indicating potential anti-tumor applications (Insuasty et al., 2008).

properties

IUPAC Name

benzyl 2-benzyl-4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c24-22-19-11-13-27(23(28)29-16-18-9-5-2-6-10-18)14-12-20(19)25-21(26-22)15-17-7-3-1-4-8-17/h1-10H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZONZEICYJYYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1C(=NC(=N2)CC3=CC=CC=C3)Cl)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

Synthesis routes and methods

Procedure details

To a suspension of the product from step A (4 g, 10 mmol) in acetonitrile (100 ml) was added N,N-dimethylaniline (1.4 ml, 11.3 mmol), followed by careful addition of POCl3 (9.6 ml, 100 mmol). The resulting brown solution was heated at 80° C. for 4 h. The reaction mixture was concentrated in vacuo, azeotroped with PhMe (×2) and DCM. The residue was partitioned between 2 N HCl and ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo to yield 3.5 g (84%) of title compound as brown oil, which solidified on standing.
Name
product
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mL
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
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benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
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benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
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benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
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benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Reactant of Route 6
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benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

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